

LGD-6972: A Technical Guide to Target Identification and Validation

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Compound of Interest		
Compound Name:	LGD-6972	
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Executive Summary

LGD-6972, also known as RVT-1502, is a potent and selective, orally bioavailable small-molecule antagonist of the glucagon receptor (GCGR). Developed for the treatment of type 2 diabetes mellitus (T2DM), its mechanism of action centers on inhibiting the physiological effects of glucagon, a key hormone that elevates blood glucose levels. Inappropriately elevated glucagon levels are a known contributor to hyperglycemia in diabetic patients. By blocking the glucagon receptor, **LGD-6972** effectively reduces hepatic glucose production, leading to lower blood glucose concentrations. This document provides a comprehensive overview of the target identification and validation of **LGD-6972**, summarizing key preclinical and clinical data, and outlining the experimental approaches used to elucidate its pharmacological profile.

Target Identification: The Glucagon Receptor (GCGR)

The primary molecular target of **LGD-6972** is the glucagon receptor (GCGR), a Class B G-protein coupled receptor (GPCR). The rationale for targeting GCGR in the context of T2DM is well-established:

 Pathophysiological Role of Glucagon: In individuals with T2DM, glucagon secretion is often dysregulated, leading to excessive hepatic glucose production (gluconeogenesis and



glycogenolysis), which contributes significantly to the hyperglycemic state.[1][2]

 Validation of the Target: Preclinical studies using various methods to inhibit glucagon signaling, such as neutralizing antibodies, antisense oligonucleotides, and peptide antagonists, have consistently demonstrated a reduction in blood glucose levels and improved glucose tolerance in animal models of diabetes.[1][3] This body of evidence strongly supported the glucagon receptor as a viable therapeutic target for T2DM.

LGD-6972 was designed as a small molecule antagonist to competitively inhibit the binding of glucagon to its receptor, thereby mitigating its downstream effects.

Mechanism of Action: Antagonism of Glucagon Signaling

LGD-6972 acts as a competitive antagonist at the glucagon receptor.[3][4] Its binding to the GCGR prevents the conformational changes necessary for receptor activation and subsequent intracellular signaling. The established signaling pathway for glucagon and the point of intervention for **LGD-6972** are illustrated below.



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Figure 1: Glucagon signaling pathway and **LGD-6972**'s point of inhibition.

Target Validation: Preclinical and Clinical Evidence

The validation of **LGD-6972** as a clinically viable GCGR antagonist involved extensive in vitro and in vivo studies, culminating in human clinical trials.



In Vitro Studies

In vitro assays were crucial for determining the potency and selectivity of **LGD-6972**.

Experimental Protocols:

- Glucagon Receptor Binding Assay:
 - Objective: To determine the binding affinity of LGD-6972 to the human glucagon receptor (hGCGR).
 - Methodology: A competitive binding assay was performed using recombinant cells expressing hGCGR. The assay measures the displacement of a radiolabeled glucagon analog by increasing concentrations of LGD-6972. The concentration of LGD-6972 that inhibits 50% of the specific binding (IC50) is then determined.
- cAMP Production Assay:
 - Objective: To assess the functional antagonism of LGD-6972 on glucagon-stimulated signaling.
 - Methodology: Primary human hepatocytes or cell lines expressing hGCGR were stimulated with a fixed concentration of glucagon in the presence of varying concentrations of LGD-6972. Intracellular cyclic adenosine monophosphate (cAMP) levels were then measured. The ability of LGD-6972 to inhibit glucagon-stimulated cAMP production confirms its antagonist activity.[3][4]
- Glucose Production Assay:
 - Objective: To measure the effect of LGD-6972 on glucagon-induced glucose output from liver cells.
 - Methodology: Primary human hepatocytes were treated with glucagon and varying concentrations of LGD-6972. The amount of glucose released into the culture medium was quantified to determine the inhibitory effect of the compound on hepatic glucose production.[3][4]

Summary of In Vitro Data:



Assay	Target	Result
Glucagon Displacement	Recombinant hGCGR	IC50 = 5.0 nM
cAMP Production	Human Hepatocytes (0.1 nM Glucagon)	EC50 = 0.5 nM

Data sourced from a Ligand Pharmaceuticals presentation.

In Vivo Preclinical Studies

Animal models were essential for evaluating the efficacy and safety of **LGD-6972** in a physiological setting.

Experimental Protocols:

- Glucagon Challenge Studies:
 - Objective: To assess the ability of LGD-6972 to block the acute hyperglycemic effect of exogenous glucagon.
 - Methodology: Rodents (rats) and non-human primates (cynomolgus monkeys) were orally administered LGD-6972 or a vehicle control. Subsequently, the animals were challenged with an injection of glucagon, and blood glucose levels were monitored over time.[5]
- Diabetic Animal Model Studies:
 - Objective: To evaluate the glucose-lowering efficacy of LGD-6972 in a chronic disease state.
 - Methodology: Diabetic mouse models were treated with LGD-6972. Key parameters such
 as fasting and non-fasting plasma glucose, HbA1c, ketone bodies, and free fatty acids
 were measured to assess the therapeutic potential.[5][6]

Summary of Preclinical Findings:

• LGD-6972 demonstrated high potency in antagonizing the hGCGR.[4]



- It effectively inhibited glucagon-induced hyperglycemia in both rats and monkeys. [5][6]
- In diabetic mouse models, LGD-6972 significantly lowered both fasting and non-fasting glucose levels.[5][6]

Clinical Studies

Phase I and Phase II clinical trials were conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of **LGD-6972** in healthy volunteers and patients with T2DM.

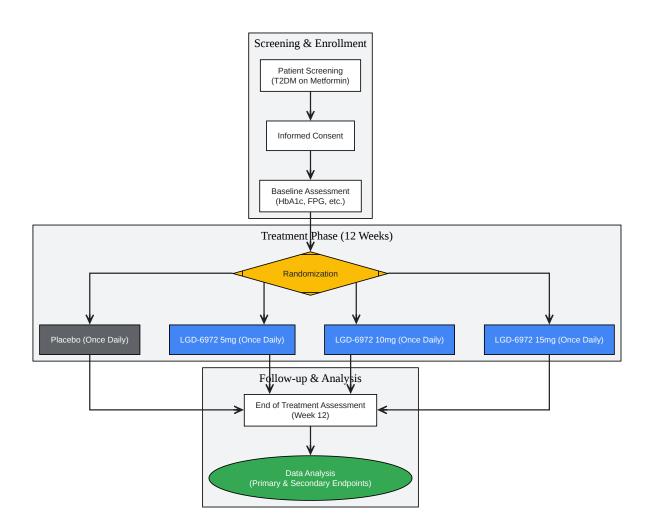
Phase I Study Design:

- Objective: To assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of LGD-6972.
- Methodology: A randomized, placebo-controlled study was conducted in healthy subjects and subjects with T2DM. In the single ascending dose (SAD) part, subjects received single doses ranging from 2 to 480 mg. In the multiple ascending dose (MAD) part, subjects received daily doses of 5, 10, or 15 mg for 14 days.[3][7]

Phase II Study Design:

- Objective: To evaluate the efficacy and safety of LGD-6972 as an adjunct to metformin in patients with T2DM.
- Methodology: A 12-week, randomized, double-blind, placebo-controlled trial was conducted.
 [8][9] Patients inadequately controlled on metformin were randomized to receive placebo or one of three daily doses of LGD-6972 (5 mg, 10 mg, or 15 mg).[8][9][10] The primary endpoint was the change from baseline in hemoglobin A1c (HbA1c).[8][9]





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Figure 2: Generalized workflow for the Phase II clinical trial of LGD-6972.



Summary of Phase II Clinical Trial Efficacy Data (12 Weeks):

Treatment Group	N	Baseline HbA1c (Mean)	Change from Baseline in HbA1c (Mean)	Placebo- Adjusted Change in HbA1c
Placebo	41	8.2%	-0.15%	-
LGD-6972 5 mg	43	8.2%	-0.90%	-0.75%
LGD-6972 10 mg	40	8.2%	-0.92%	-0.77%
LGD-6972 15 mg	42	8.2%	-1.20%	-1.05%

Data from Pettus et al., 2018. All **LGD-6972** dose groups showed a statistically significant decrease from baseline in HbA1c (p<0.0001) compared to placebo.[10]

Summary of Phase II Clinical Trial Safety and Other Endpoints:



Parameter	Finding		
Safety	LGD-6972 was generally safe and well-tolerated.[6][10]		
Hypoglycemia	Low incidence of mild hypoglycemia; no severe events reported.[10]		
Lipids	No consistent, dose-related changes in lipids (total cholesterol, LDL, HDL, triglycerides).[6] [10]		
Blood Pressure & Body Weight	No consistent, dose-related changes compared to placebo.[6][10]		
Liver Function	Mild, reversible increases in aminotransferase levels (ALT and AST) were observed, but were not dose-related or associated with other signs of liver injury.[10]		
Fasting Plasma Glucose (FPG)	All doses significantly decreased FPG from baseline (-30.1 to -39.3 mg/dL).[10]		
Glucagon	Dose-dependent increases in fasting plasma glucagon were observed, consistent with the mechanism of receptor blockade.[7][10]		
GLP-1	Treatment led to an increase in total and active GLP-1 levels.[10]		

Conclusion

The target of **LGD-6972**, the glucagon receptor, was identified based on the well-understood role of glucagon in the pathophysiology of type 2 diabetes. A comprehensive validation process, including in vitro characterization, in vivo preclinical models, and robust clinical trials, has confirmed that **LGD-6972** is a potent and selective antagonist of the glucagon receptor. The compound has demonstrated significant efficacy in lowering blood glucose and HbA1c levels in patients with T2DM, with a favorable safety profile. These findings validate the glucagon receptor as a therapeutic target and establish **LGD-6972** as a promising agent for the management of type 2 diabetes.



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